(2,6-Difluorophenyl)-piperidin-4-ylmethanone
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Overview
Description
The compound “(2,6-Difluorophenyl)-piperidin-4-ylmethanone” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds. The “2,6-Difluorophenyl” part refers to a phenyl (benzene) ring with fluorine atoms at the 2nd and 6th positions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring and the introduction of the difluorophenyl group. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine ring, a six-membered ring containing one nitrogen atom, and the difluorophenyl group, a benzene ring with two fluorine substituents. The exact three-dimensional structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis
As an organic compound, “(2,6-Difluorophenyl)-piperidin-4-ylmethanone” would be expected to undergo various types of chemical reactions characteristic of its functional groups. For example, the carbonyl group (C=O) in the methanone part of the molecule could be involved in reactions such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence and arrangement of its functional groups .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Iloperidone : Iloperidone, an antipsychotic drug, was synthesized from (2,4-difluorophenyl)-piperidin-4-ylmethanone hydrochloride, showcasing the importance of difluorophenyl-piperidin-4-ylmethanone derivatives in pharmaceutical synthesis. The process involved oximination, N-alkylation, and cyclization, achieving an overall yield of about 57% (Hu Wenhao, 2011).
Chemical Synthesis Techniques : Research on the synthesis of (2,4-Difluorophenyl) (piperidin-4-yl)methanone Hydrochloride utilized piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials. This process, highlighting the accessibility and reasonable overall yield of 62.4%, showcases the chemical versatility of difluorophenyl-piperidin-4-ylmethanone derivatives (Zheng Rui, 2010).
Antimicrobial Activity
In Vitro Antimicrobial Activity : A study on the synthesis and in vitro antimicrobial activity of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives demonstrated that certain compounds exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains. This indicates the potential of difluorophenyl-piperidin-4-ylmethanone derivatives in developing new antimicrobial agents (L. Mallesha, K. Mohana, 2014).
Material Science and Polymer Chemistry
Oxidative Polymerization : The oxidative polymerization of 2,6-difluorophenol using an Fe-salen complex and hydrogen peroxide as catalyst and oxidizing agent, respectively, led to the synthesis of partly soluble poly(2,6-difluoro-1,4-phenylene oxide). This process not only demonstrates the chemical reactivity of difluorophenyl compounds but also their application in creating new materials with potential use in various industries (R. Ikeda, Hozumi Tanaka, H. Uyama, Shiro Kobayashi, 2000).
Theoretical and Computational Studies
Computational Evaluation of Electronic Properties : The synthesis and DFT studies of piperidine derivatives, including difluorophenyl variants, provided insights into their molecular characteristics, reactivity, and potential biological activities. These computational evaluations contribute to the understanding and development of new compounds with specific properties (Letters in Applied NanoBioScience, 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2,6-difluorophenyl)-piperidin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO/c13-9-2-1-3-10(14)11(9)12(16)8-4-6-15-7-5-8/h1-3,8,15H,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVMEIJLLJRHNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=C(C=CC=C2F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,6-Difluorophenyl)carbonyl]piperidine |
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